1-Chloro-6-methylnaphthalen-2-ol

Beschreibung

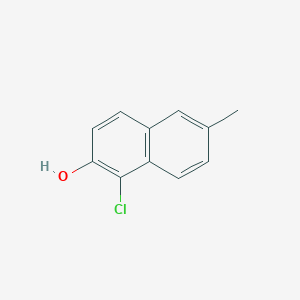

1-Chloro-6-methylnaphthalen-2-ol (CAS: 1373247-09-6) is a chlorinated naphthol derivative with a methyl substituent at the 6-position of the naphthalene ring. Its molecular formula is C₁₁H₉ClO, and it is commercially available at ≥97% purity . Structurally, the chlorine atom at position 1 and the methyl group at position 6 influence its electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel |

C11H9ClO |

|---|---|

Molekulargewicht |

192.64 g/mol |

IUPAC-Name |

1-chloro-6-methylnaphthalen-2-ol |

InChI |

InChI=1S/C11H9ClO/c1-7-2-4-9-8(6-7)3-5-10(13)11(9)12/h2-6,13H,1H3 |

InChI-Schlüssel |

ZPCHGXQWVBFLDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-methylnaphthalen-2-ol typically involves the chlorination of 6-methylnaphthalen-2-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Methylnaphthalen-2-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired position on the naphthalene ring.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-6-methylnaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chlorine atom can be reduced to form 6-methylnaphthalen-2-ol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: 1-Chloro-6-methylnaphthalen-2-one or 1-Chloro-6-methylnaphthalene-2-carboxylic acid.

Reduction: 6-Methylnaphthalen-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-6-methylnaphthalen-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Chloro-6-methylnaphthalen-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) at position 1 in the target compound may reduce electron density at the hydroxyl group (position 2), affecting acidity and reactivity compared to methoxy (electron-donating) derivatives like 2-Chloro-6-methoxynaphthalen-1-ol .

Physical and Chemical Properties

- Melting Points : The methyl-substituted derivative (target compound) lacks reported melting points, but structurally similar 2-Chloro-6-methoxynaphthalen-1-ol melts at 72–74°C . Brominated analogs (e.g., 1,6-Dibromonaphthalen-2-ol) exhibit higher melting points due to stronger intermolecular halogen interactions .

- Crystal Packing : 1,6-Dibromonaphthalen-2-ol forms π-stacked dimers (centroid distance: 3.676 Å) and Br···Br interactions (3.48–3.79 Å) . The target compound’s methyl group may disrupt such packing, favoring van der Waals interactions instead.

Biologische Aktivität

1-Chloro-6-methylnaphthalen-2-ol is a naphthalene derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

This compound (C11H9ClO) is characterized by the presence of a chlorine atom and a hydroxyl group attached to a methylnaphthalene ring. Its molecular structure contributes to its biological activity, particularly in terms of solubility and reactivity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of naphthalene derivatives, including this compound. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of naphthalene can exhibit significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study indicated that naphthalene derivatives could induce apoptosis in MDA-MB-231 breast cancer cells. The compound was found to arrest the cell cycle at the S phase, leading to increased apoptosis rates in treated cells .

Key Findings:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer).

- Mechanism : Induction of apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 1.5 | 70 |

| HCT-116 | 3.0 | 50 |

| HepG-2 | 4.5 | 40 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of this compound. The results showed a dose-dependent increase in apoptosis as measured by flow cytometry using Annexin V/PI staining. Histological analysis revealed significant tumor shrinkage in vivo when administered at doses of 2 mg/kg in mouse models .

Case Study 2: Antimicrobial Screening

A series of naphthalene derivatives, including this compound, were screened against multiple bacterial strains using the disk diffusion method. The results indicated that the compound exhibited substantial antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.